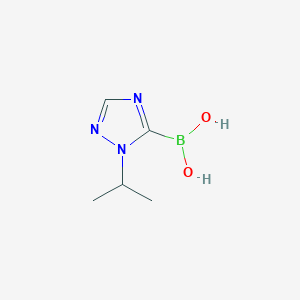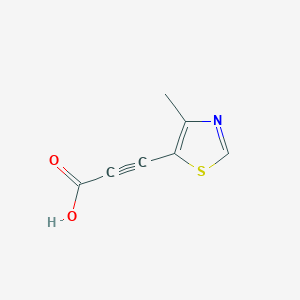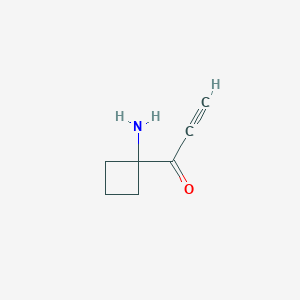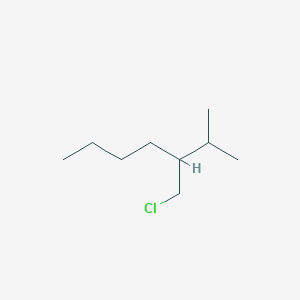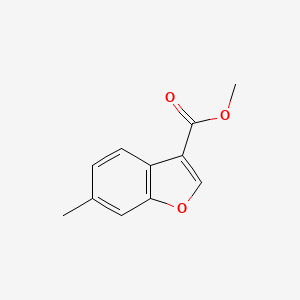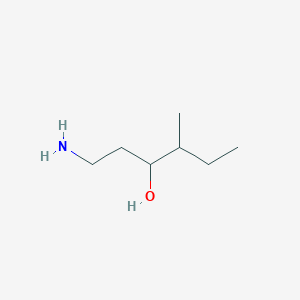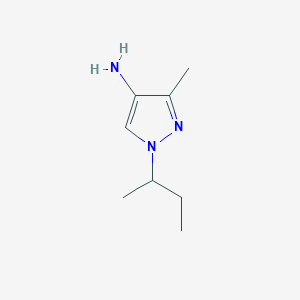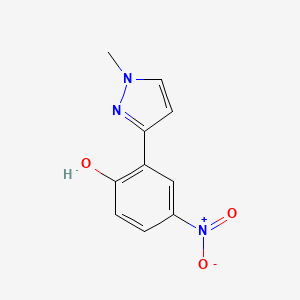
2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid is an organic compound with a pyrimidine ring structure. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both dimethylamino and carboxylic acid functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid typically involves multi-step organic synthesis. One common method is the condensation of ethyl acetoacetate with guanidine to form 4-ethylpyrimidine-5-carboxylic acid, followed by the introduction of the dimethylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis and drug delivery systems.
2-(Dimethylamino)ethanol: Known for its use in the production of surfactants and as a precursor in organic synthesis.
4,5-Bis(dimethylamino)quinoline:
Uniqueness
2-(Dimethylamino)-4-ethylpyrimidine-5-carboxylic acid is unique due to its combination of a pyrimidine ring with both dimethylamino and carboxylic acid functional groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
2-(dimethylamino)-4-ethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-4-7-6(8(13)14)5-10-9(11-7)12(2)3/h5H,4H2,1-3H3,(H,13,14) |
InChIキー |
PODUDNCSUZLRDY-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=NC=C1C(=O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


